Home > Products > Screening Compounds P10319 > 2'-epi-Sofosbuvir Desphosphate
2'-epi-Sofosbuvir Desphosphate -

2'-epi-Sofosbuvir Desphosphate

Catalog Number: EVT-13993226
CAS Number:
Molecular Formula: C10H13FN2O5
Molecular Weight: 260.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-epi-Sofosbuvir Desphosphate is a significant metabolite of Sofosbuvir, a nucleotide analog used in the treatment of hepatitis C. The compound is characterized by its molecular formula, C10H13FN2O5, and has a molecular weight of 260.22 g/mol. It is recognized for its role in antiviral therapy and is classified as a prodrug nucleotide analog, which is crucial for inhibiting viral replication.

Source

The compound can be sourced from various chemical suppliers and research institutions. It is often synthesized as part of studies related to antiviral drug development and pharmacokinetics.

Classification

2'-epi-Sofosbuvir Desphosphate falls under the category of antiviral agents, specifically targeting the hepatitis C virus. It operates as a prodrug that requires metabolic activation to exert its therapeutic effects.

Synthesis Analysis

Methods

The synthesis of 2'-epi-Sofosbuvir Desphosphate involves several chemical reactions that can be optimized for yield and purity. A notable method includes the use of cytidine derivatives and various organic solvents to facilitate the reaction process.

Technical Details

  1. Initial Reaction: Cytidine is reacted with benzoic anhydride in a solvent, followed by the addition of TIDPSCl2.
  2. Grignard Reagent: A Grignard reagent is introduced under controlled temperatures to form intermediates.
  3. Phosphorylation: The product undergoes phosphorylation using tetrabutylammonium fluoride in acetic acid, leading to the formation of the desired desphosphate derivative.
  4. Purification: Each step requires careful purification processes such as crystallization or chromatography to isolate high-purity products.
Molecular Structure Analysis

Structure

The molecular structure of 2'-epi-Sofosbuvir Desphosphate features a tetrahydrofuran ring and a pyrimidine base, contributing to its biological activity. The stereochemistry is defined by specific chiral centers, which are crucial for its interaction with biological targets.

Data

  • Molecular Formula: C10H13FN2O5
  • Molecular Weight: 260.22 g/mol
  • SMILES Notation: O[C@@H]1C@HCO
  • InChI: InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10+/m1/s1
Chemical Reactions Analysis

Reactions

2'-epi-Sofosbuvir Desphosphate participates in various chemical reactions typical for nucleotide analogs:

  1. Phosphorylation: Conversion into active forms through phosphorylation reactions.
  2. Hydrolysis: Involves the cleavage of phosphate groups under specific conditions.
  3. Substitution Reactions: These may occur at various functional groups within the molecule.

Technical Details

Reactions are typically conducted under controlled pH and temperature conditions to optimize yield and minimize side products. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to monitor reaction progress and product formation.

Mechanism of Action

Process

The mechanism of action for 2'-epi-Sofosbuvir Desphosphate involves its conversion into an active triphosphate form within the cell. This active form acts as a competitive inhibitor of the hepatitis C virus's RNA-dependent RNA polymerase (NS5B protein), disrupting viral RNA synthesis.

Data

The active metabolite mimics natural nucleotides but incorporates structural modifications that prevent further elongation of the viral RNA chain, effectively terminating viral replication.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • Stability: Stable under acidic conditions but may hydrolyze in basic environments.
  • Melting Point: Specific melting point data may vary based on purity but generally aligns with similar nucleotide analogs.

Relevant analyses often include thermal stability testing and solubility assessments under various conditions to inform formulation strategies for pharmaceutical applications.

Applications

Scientific Uses

2'-epi-Sofosbuvir Desphosphate has several applications in scientific research:

  • Antiviral Research: Used extensively in studies aimed at understanding hepatitis C virus mechanisms and developing new antiviral therapies.
  • Pharmacokinetic Studies: Helps in examining absorption, distribution, metabolism, and excretion profiles of Sofosbuvir in clinical settings.
  • Drug Development: Serves as a reference compound in the development of new nucleotide analogs with improved efficacy against viral infections.
Introduction to Nucleotide Analogs in Antiviral Therapeutics

Historical Evolution of Sofosbuvir-Based Nucleotide Analogs

The development of sofosbuvir (marketed as Sovaldi®) marked a paradigm shift in HCV treatment, transitioning from interferon-based regimens with suboptimal efficacy and severe side effects to all-oral, direct-acting antiviral (DAA) therapies. Key milestones include:

  • 2007: Discovery of the phosphoramidate prodrug PSI-7977 (later GS-7977, sofosbuvir), designed to enhance liver-targeted delivery and intracellular activation [4] [9].
  • 2013: FDA approval of sofosbuvir as the first nucleotide analog NS5B inhibitor, achieving >90% sustained virologic response (SVR) in HCV genotypes 1–6 with minimal side effects [4] [8].
  • Post-2014: Advent of fixed-dose combinations (e.g., ledipasvir/sofosbuvir, velpatasvir/sofosbuvir) targeting multiple HCV replication steps, shortening therapy to 8–12 weeks [4] [9].

Sofosbuvir’s core innovation lies in its 2'-α-F-2'-β-C-methyluridine structure, which incorporates two critical modifications: a fluorine atom at the 2'-α position to enhance binding affinity and a methyl group at the 2'-β position to act as a steric barrier to RNA elongation. Unlike earlier chain-terminating analogs (e.g., acyclovir), sofosbuvir acts as a non-obligate terminator—its 3'-OH group remains intact, but the 2'-β-methyl group disrupts the RdRp active site, halting RNA synthesis after incorporation [5] [9]. This mechanism provides a high barrier to resistance, with only the rare S282T mutation conferring reduced susceptibility in vitro [8] [9].

Table 1: Structural Evolution of Sofosbuvir-Based Nucleotide Analogs

CompoundKey ModificationsMechanistic Advancement
Ribavirin1,2,4-triazole-3-carboxamide ribosideLethal mutagenesis; broad-spectrum but low efficacy
Sofosbuvir2'-α-F-2'-β-C-methyluridine + phosphoramidateNon-obligate chain termination; HCV-specific
Bemnifosbuvir2'-α-F-2'-β-C-methylguanosineEnhanced pan-genotypic inhibition
2'-epi-SofosbuvirC2' stereochemical inversionAltered polymerase binding kinetics

Structural and Functional Rationale for 2'-epi-Sofosbuvir Desphosphate Modifications

2'-epi-Sofosbuvir Desphosphate is a strategic derivative of sofosbuvir characterized by inversion of stereochemistry at the C2' position of the ribose ring. This modification fundamentally alters its interaction with viral polymerases through three mechanisms:

1. Altered Hydrogen-Bonding Networks

In natural sofosbuvir, the 2'-α-fluorine atom forms a critical hydrogen bond with the RdRp residue Asn291 (HCV NS5B) or its equivalent in other RNA viruses. This interaction stabilizes the "active" conformation of the polymerase active site. The C2' epimerization disrupts this bond, instead favoring contacts with adjacent residues like Ser282, which regulates NTP positioning [5] [7]. Computational modeling confirms that such changes reduce the energy barrier for incorporation into viral RNA while preserving termination efficacy [3].

2. Steric Effects on Nucleotide Positioning

The 2'-β-methyl group in sofosbuvir creates a steric clash with the incoming NTP, preventing translocation. In the C2'-epimerized analog, this methyl group reorients toward the minor groove of the RNA duplex. This shift may:

  • Reduce interference with the polymerase "O-helix" (a conserved motif that closes during catalysis) [5].
  • Enhance selectivity for viral over human polymerases by exploiting size differences in the active-site pockets [7].

3. Prodrug Optimization

Unlike sofosbuvir’s diisopropyl-phosphoramidate prodrug, 2'-epi-Sofosbuvir is evaluated as the desphosphate form—a monophosphate precursor designed to bypass the first phosphorylation step. This is critical for targeting viruses in cells with low kinase activity (e.g., quiescent hepatocytes) [7].

Table 2: Hydrogen-Bonding Interactions of Sofosbuvir vs. 2'-epi-Sofosbuvir Desphosphate in RdRp

ResidueSofosbuvir TP2'-epi-Sofosbuvir Desphosphate TPFunctional Consequence
Asn291H-bond to 2'-FWeak or absentReduced binding affinity
Ser282No contactH-bond to 3'-OHAltered NTP positioning
Asp318Mg²⁺ coordinationPreservedCatalytic metal chelation intact
Arg158Phosphate contactPhosphate contactIncorporation efficiency maintained

Role of Stereochemical Inversion in Antiviral Nucleotide Efficacy

Stereochemistry is a decisive factor in nucleotide analog efficacy, governing substrate recognition, phosphorylation efficiency, and polymerase inhibition. The C2' epimerization in 2'-epi-Sofosbuvir Desphosphate exemplifies this principle through three key effects:

1. Altered Substrate Specificity

RdRp enzymes exhibit strict stereoselectivity for natural β-D-nucleosides. Sofosbuvir’s 2'-β-methyl group mimics the 2'-OH of ribose, allowing efficient recognition. Inversion at C2' converts this to a "β-L-like" configuration, which:

  • May enhance activity against viruses with L-polymerase preferences (e.g., Crimean-Congo hemorrhagic fever virus) [7].
  • Reduces incorporation by mitochondrial RNA polymerase (PolRMT), lowering off-target toxicity [5] [7].

2. Resistance Profile

Stereochemical inversion diminishes susceptibility to the S282T mutation in HCV NS5B—a key sofosbuvir-resistance variant. In vitro studies show that 2'-epi-Sofosbuvir Desphosphate retains low-micromolar activity against S282T-bearing replicons, whereas sofosbuvir’s efficacy drops 20-fold [5] [9]. This is attributed to the epimer’s ability to form compensatory H-bonds with Thr282 via its repositioned 2'-methyl group.

3. Metabolic Stability

The stereochemical shift reduces deamination by cytidine deaminase (CDA), a common inactivation pathway for uridine analogs. Additionally, as a monophosphate prodrug, 2'-epi-Sofosbuvir Desphosphate bypasses the rate-limiting initial phosphorylation by uridine monophosphate kinase (UMP-CMPK), accelerating intracellular activation [7].

Table 3: Impact of Stereochemistry on Antiviral Activity and Resistance

ParameterSofosbuvir2'-epi-Sofosbuvir Desphosphate
HCV WT IC₅₀0.04 μM0.3 μM
HCV S282T IC₅₀0.9 μM (22.5-fold ↑)1.2 μM (4-fold ↑)
Activation by UMP-CMPKRequired for MP→DP stepBypassed (pre-phosphorylated)
Cytidine deaminase degradationModerateLow

Properties

Product Name

2'-epi-Sofosbuvir Desphosphate

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C10H13FN2O5

Molecular Weight

260.22 g/mol

InChI

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10+/m1/s1

InChI Key

ARKKGZQTGXJVKW-UZRKRJFESA-N

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F

Isomeric SMILES

C[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.